molecular formula C7H7BF3NO2 B1375505 (2-Amino-4-(trifluoromethyl)phenyl)boronic acid CAS No. 1604034-81-2

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1375505
CAS No.: 1604034-81-2
M. Wt: 204.94 g/mol
InChI Key: UBJXLOGOMVYKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been investigated for its role in inhibiting proteases and kinases, which are targets for cancer treatment .

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique reactivity makes it suitable for applications in polymer synthesis and material science .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving “(2-Amino-4-(trifluoromethyl)phenyl)boronic acid” and similar compounds.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . The compound, being an organoboron reagent, participates in the transmetalation process where it transfers its organic group to palladium .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organic group of the boron compound is transferred to palladium . This is a key step in the SM coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction , a biochemical pathway that results in the formation of carbon–carbon bonds . The success of this reaction is attributed to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagent, and its rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 2-Amino-4-(trifluoromethyl)phenylboronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of 2-Amino-4-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. The compound is known to perform well under mild and functional group tolerant conditions . .

Biochemical Analysis

Biochemical Properties

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with active site residues. The boronic acid group in this compound can form a tetrahedral boronate complex with the hydroxyl groups of serine or threonine residues in enzyme active sites, leading to enzyme inhibition. Additionally, the trifluoromethyl group enhances the compound’s binding affinity and specificity towards target proteins, making it a potent inhibitor in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis. Moreover, this compound can affect the expression of genes involved in stress response and metabolic pathways, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This interaction is particularly relevant in the inhibition of serine proteases and kinases, where the boronic acid group forms a stable boronate complex with the hydroxyl groups of serine or threonine residues. Additionally, the trifluoromethyl group enhances the compound’s binding affinity and specificity, contributing to its potency as an enzyme inhibitor .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol. Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes over extended periods, although its potency may decrease due to gradual degradation .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced enzyme inhibition and cellular effects. At very high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For example, this compound can inhibit proteasomes, affecting protein degradation and turnover. Additionally, the compound’s interactions with kinases can modulate signaling pathways involved in metabolism and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For instance, this compound can localize to the proteasome complex in the cytoplasm, where it inhibits proteasomal activity. Additionally, the compound can be transported to the nucleus, where it may influence gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further synthetic applications .

Properties

IUPAC Name

[2-amino-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,13-14H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJXLOGOMVYKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.